4-Bromo-1-(2,2-diethoxyethyl)-1H-pyrazole-5-carbaldehyde
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Overview
Description
4-Bromo-1-(2,2-diethoxyethyl)-1H-pyrazole-5-carboxaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a bromo group and a diethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2,2-diethoxyethyl)-1H-pyrazole-5-carboxaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with 2,2-diethoxyethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired carboxaldehyde. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2,2-diethoxyethyl)-1H-pyrazole-5-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: 4-Bromo-1-(2,2-diethoxyethyl)-1H-pyrazole-5-carboxylic acid.
Reduction: 4-Bromo-1-(2,2-diethoxyethyl)-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1-(2,2-diethoxyethyl)-1H-pyrazole-5-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2,2-diethoxyethyl)-1H-pyrazole-5-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1H-pyrazole
- 1-(2,2-Diethoxyethyl)-1H-pyrazole
- 4-Bromo-1-(2,2-dimethoxyethyl)-1H-pyrazole
Uniqueness
4-Bromo-1-(2,2-diethoxyethyl)-1H-pyrazole-5-carboxaldehyde is unique due to the presence of both a bromo group and a diethoxyethyl group on the pyrazole ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H15BrN2O3 |
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Molecular Weight |
291.14 g/mol |
IUPAC Name |
4-bromo-2-(2,2-diethoxyethyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C10H15BrN2O3/c1-3-15-10(16-4-2)6-13-9(7-14)8(11)5-12-13/h5,7,10H,3-4,6H2,1-2H3 |
InChI Key |
YRDPJHXURDSEFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN1C(=C(C=N1)Br)C=O)OCC |
Origin of Product |
United States |
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